Vortioxetine Vortioxetine Vortioxetine is an N-arylpiperazine in which the aryl group is specified as 2-[(2,4-dimethylphenyl)sulfanyl]phenyl. Used (as its hydrobromide salt) for treatment of major depressive disorder. It has a role as an antidepressant, an anxiolytic drug, a serotonergic agonist and a serotonergic antagonist. It is a N-arylpiperazine and an aryl sulfide. It is a conjugate base of a vortioxetine(1+).
Vortioxetine is an antidepressant medication indicated for the treatment of major depressive disorder (MDD). It is classified as a serotonin modulator and stimulator (SMS) as it has a multimodal mechanism of action towards the serotonin neurotransmitter system whereby it simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin. More specifically, vortioxetine acts via the following biological mechanisms: as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors. SMSs were developed because there are many different subtypes of serotonin receptors, however, not all of these receptors appear to be involved in the antidepressant effects of SRIs. Some serotonin receptors seem to play a relatively neutral or insignificant role in the regulation of mood, but others, such as 5-HT1A autoreceptors and 5-HT7 receptors, appear to play an oppositional role in the efficacy of SRIs in treating depression.
Vortioxetine is a serotonergic antidepressant used for major depression disorders. Vortioxetine has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
A piperazine derivative that acts as a serotonin reuptake inhibitor, as a 5-HT3 receptor antagonist, and 5-HT1A receptor agonist. It is used for the treatment of anxiety and depression.
See also: Vortioxetine Hydrobromide (active moiety of).
Brand Name: Vulcanchem
CAS No.: 508233-74-7
VCID: VC0546869
InChI: InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
SMILES: CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol

Vortioxetine

CAS No.: 508233-74-7

Cat. No.: VC0546869

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vortioxetine - 508233-74-7

CAS No. 508233-74-7
Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
IUPAC Name 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Standard InChI InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Standard InChI Key YQNWZWMKLDQSAC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Canonical SMILES CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Appearance Solid powder

Chemical Properties and Structural Characteristics

Vortioxetine, chemically designated as 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]-piperazine hydrobromide, possesses a molecular weight of 379.36 g/mol and a linear structure that facilitates its interaction with serotonin transporters and receptors . The compound’s octanol/water distribution coefficient ranges from 2.2 (pH 3) to 4.7 (pH 11), reflecting its lipophilic nature and ability to cross the blood-brain barrier .

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₂N₂S·HBr
Solubility1.3 mg/mL (pH 5.5); 50 µg/mL (pH 7.4)
pKa9.1 (± 0.1) and 3.0 (± 0.2)
Protein Binding98–99%
Bioavailability75%

The drug’s crystalline powder form exhibits stability across temperature ranges, with no chiral centers, simplifying manufacturing processes . Excipients in commercial formulations include mannitol, microcrystalline cellulose, and magnesium stearate, optimized for consistent dissolution and absorption .

Mechanism of Action: Multimodal Serotonergic Modulation

Vortioxetine’s therapeutic effects arise from its complex interactions with the serotonergic system, combining reuptake inhibition with receptor modulation:

Primary Targets

  • Serotonin Transporter (SERT) Inhibition: Binds with high affinity (Ki = 1.6 nM), increasing synaptic serotonin levels .

  • 5-HT₁A Receptor Agonism: Enhances prefrontal cortex dopamine and norepinephrine release, accelerating antidepressant effects .

  • 5-HT₃ Receptor Antagonism: Reduces serotonin-induced GABAergic inhibition, improving cognitive function .

  • 5-HT₇ Receptor Antagonism: Promotes hippocampal neurogenesis and modulates circadian rhythms .

Pharmacokinetic Profile and Metabolic Pathways

Vortioxetine exhibits linear pharmacokinetics across its 5–20 mg therapeutic dose range, with steady-state plasma concentrations achieved within 14 days of daily dosing .

Absorption and Distribution

  • Tₘₐₓ: 7–8 hours post-dose .

  • Volume of Distribution (Vss): 2,600 L, indicating extensive tissue penetration .

  • Cₘₐₓ Values: 9 ng/mL (5 mg), 18 ng/mL (10 mg), 33 ng/mL (20 mg) .

Metabolism and Elimination

  • Primary Pathway: Hepatic CYP2D6-mediated oxidation followed by UGT glucuronidation .

  • Major Metabolite: Lu AA34443 (inactive) .

  • Half-Life: 66 hours, enabling once-daily dosing .

  • Excretion: 59% renal, 26% fecal .

Special Populations

PopulationAdjustment RecommendationRationale
CYP2D6 Poor Metabolizers50% dose reduction2× higher exposure
Hepatic ImpairmentMaximum 10 mg/dayReduced first-pass metabolism
Renal ImpairmentNo adjustmentLimited renal excretion

Drug interactions are primarily observed with strong CYP2D6 inhibitors (e.g., bupropion) and inducers (e.g., rifampin), necessitating dose modifications .

Clinical Efficacy: Meta-Analyses and Trial Data

A meta-analysis of 12 randomized controlled trials (n=6,147) established vortioxetine’s superiority over placebo:

Acute Phase Outcomes (6–12 Weeks)

ParameterEffect Size (95% CI)Odds Ratio (95% CI)
MADRS Score ReductionSMD −0.217 (−0.313 to −0.122)
Response Rate1.652 (1.321–2.067)
Remission Rate1.399 (1.104–1.773)

Cognitive function improvements, measured using the DSST and Perceived Deficits Questionnaire, showed significant enhancements vs placebo (z-score difference: 0.36 for 10 mg, 0.33 for 20 mg) .

Maintenance Therapy (24–64 Weeks)

  • Relapse Rate: 13% (vortioxetine) vs 26% (placebo), HR=2.09 .

  • Cognitive benefits persisted through long-term treatment, with no tolerance development .

EventIncidence (Vortioxetine)Incidence (Placebo)
Nausea21–32%6–9%
Nasopharyngitis4–7%3–5%
Sexual Dysfunction1–3%1–2%

Notably, vortioxetine exhibits:

  • No clinically significant weight changes (mean Δ <0.5 kg) .

  • Lower sexual dysfunction rates vs SSRIs (OR=0.43) .

  • No QTc prolongation or cardiovascular risks .

Pharmacodynamic Effects on Neurotransmitter Systems

Beyond serotonin modulation, vortioxetine influences multiple pathways:

  • Glutamate: Enhances prefrontal cortex glutamatergic transmission via 5-HT₃ antagonism .

  • Acetylcholine: Increases hippocampal acetylcholine release through 5-HT₇ receptor blockade .

  • Dopamine: Augments dopaminergic activity in mesocortical pathways via 5-HT₁A agonism .

These multimodal effects correlate with improvements in executive function, processing speed, and emotional processing observed in clinical trials .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :